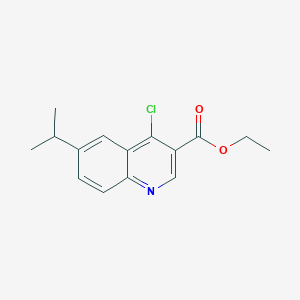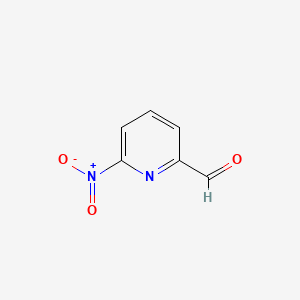
4-Benzyloxazolidine-2-thione
Übersicht
Beschreibung
4-Benzyloxazolidine-2-thione is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a versatile tool for investigating a range of biological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
4-Benzyloxazolidine-2-thione and its analogues have been synthesized and evaluated for various pharmacological properties. For instance, triazolidine analogues have shown promising results as antimicrobial, anti-inflammatory, and antioxidant agents. One study demonstrated that specific benzamide and triazolidine analogues were particularly effective against P. aeruginosa and E. coli, and exhibited significant antioxidant activity (Bhutani, Sharma, Gupta, & Dutta, 2023).
Hypoglycemic Properties
Research has also identified benzyloxazolidine-2,4-diones, a related class of compounds, as potent hypoglycemic agents. These compounds have been shown to lower blood glucose levels in specific animal models, suggesting potential applications in diabetes treatment (Dow et al., 1991).
Thermophysical Properties
The thermophysical properties of various thio and dithiocarbamates, including this compound, have been studied extensively. These studies include differential scanning calorimetry (DSC) analysis, providing insights into the melting temperatures, enthalpies, and entropies of fusion of these compounds (Temprado et al., 2008).
Antidiabetic Activities
This compound derivatives have been investigated for their antidiabetic effects. For example, certain 2,4-oxazolidinediones with specific substituents showed potent glucose- and lipid-lowering activities in animal models. These findings underscore the potential of these compounds in managing diabetes (Momose et al., 2002).
Nanoparticle Synthesis and Antimicrobial Activity
Silver nanoparticles capped with this compound derivatives have been synthesized and characterized. These nanoparticles exhibited significant antimicrobial activity, highlighting their potential application in the field of nanomedicine (Padma et al., 2015).
Eigenschaften
IUPAC Name |
4-benzyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUXYCBZFLXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine](/img/structure/B3231224.png)
![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3231229.png)






![[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-](/img/structure/B3231301.png)



